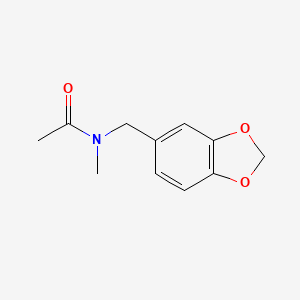
N-methyl-N-acetyl-3,4-methylenedioxybenzylamine
Descripción general
Descripción
SY-640 es un compuesto químico conocido como derivado de acetamida. Ha demostrado efectos hepatoprotectores significativos, lo que significa que puede proteger el hígado del daño. Este compuesto ha sido estudiado por su capacidad para reducir el daño hepático inducido por Propionibacterium acnes y lipopolisacáridos en ratones .
Mecanismo De Acción
El mecanismo de acción de SY-640 implica su interacción con dianas moleculares y vías específicas en el hígado. Se ha demostrado que inhibe la expresión del antígeno 1 asociado a la función de leucocitos y reduce el número de células que infiltran el hígado . Esto ayuda a mitigar el daño hepático y promover la salud del hígado.
Análisis Bioquímico
Biochemical Properties
SY-640 plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly those involved in liver function. For instance, it has been found to significantly increase the liver microsomal cytochrome P-450 content and aminopyrine demethylase activity in mice . These interactions highlight the biochemical significance of SY-640.
Cellular Effects
SY-640 has notable effects on various types of cells and cellular processes. It influences cell function by reducing liver injury induced by Propionibacterium acnes and Lipopolysaccharide in mice . This suggests that SY-640 may impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of SY-640 involves its interactions with biomolecules and its influence on gene expression. It forms a metabolic-intermediate (MI) complex when incubated with NADPH-reduced mouse liver microsomes . This interaction with cytochrome P-450 may partially explain why SY-640 could inhibit covalent-binding of BP to mouse hepatocyte DNA in vitro .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, SY-640 exhibits changes in its effects. For instance, it has been observed that the hepatic microsomal aminopyrine demethylase activity is obviously inhibited two hours after oral administration of SY-640 . This suggests that SY-640 may have long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of SY-640 vary with different dosages in animal models. For example, oral administration of SY-640 at a dose of 150 mg/kg once daily for three days significantly increases the liver microsomal cytochrome P-450 content and aminopyrine demethylase activity in mice . A single administration was without effect .
Metabolic Pathways
SY-640 is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P-450 and aminopyrine demethylase . These interactions could influence metabolic flux or metabolite levels.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de SY-640 implica la reacción de precursores específicos bajo condiciones controladas. La ruta sintética detallada y las condiciones de reacción suelen ser información propietaria en poder de los fabricantes. generalmente implica la formación de una estructura de acetamida a través de una serie de reacciones químicas, incluyendo la acetilación y la formación de enlaces amida.
Métodos de Producción Industrial
La producción industrial de SY-640 implicaría escalar los métodos de síntesis de laboratorio para producir cantidades mayores. Esto requeriría la optimización de las condiciones de reacción, los procesos de purificación y las medidas de control de calidad para garantizar la consistencia y la pureza del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
SY-640 experimenta diversas reacciones químicas, entre ellas:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en las reacciones que involucran SY-640 incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones para estas reacciones normalmente implican temperaturas, presiones y niveles de pH controlados para garantizar el resultado deseado.
Principales Productos Formados
Los principales productos formados a partir de las reacciones de SY-640 dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir diferentes derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto.
Aplicaciones Científicas De Investigación
SY-640 tiene una amplia gama de aplicaciones de investigación científica, entre ellas:
Química: Se utiliza como compuesto modelo para estudiar los derivados de acetamida y sus propiedades químicas.
Biología: SY-640 se estudia por sus efectos en los procesos celulares y su potencial como agente terapéutico.
Medicina: Los efectos hepatoprotectores de SY-640 lo convierten en un candidato para desarrollar tratamientos para enfermedades hepáticas.
Industria: SY-640 se puede utilizar en el desarrollo de productos farmacéuticos y otros productos químicos.
Comparación Con Compuestos Similares
SY-640 es único entre los derivados de acetamida debido a sus potentes efectos hepatoprotectores. Los compuestos similares incluyen otros derivados de acetamida y agentes hepatoprotectores, como:
- Acetato de fosfato (litio potasio)
- Ácido 3-indolpropiónico
- H-Val-Ala-OH
- Ácido aminoadípico
- D-Treonina
- Isotretinoína
- H-Gly-Pro-OH
- 2-Metilacetofenona
Estos compuestos pueden compartir algunas propiedades similares, pero difieren en sus estructuras químicas específicas y actividades biológicas.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8(13)12(2)6-9-3-4-10-11(5-9)15-7-14-10/h3-5H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWDGIYBLGMPRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601343736 | |
| Record name | N-Methyl-N-acetyl-3,4-methylenedioxybenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601343736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168705-70-2 | |
| Record name | N-Methyl-N-acetyl-3,4-methylenedioxybenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601343736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the mechanism of action of SY-640 in protecting against liver injury?
A1: While the exact mechanism is still under investigation, research suggests that SY-640 exerts its hepatoprotective effects through multiple pathways. [, , , , , ] Specifically, studies highlight its ability to:
- Modulate immune response: SY-640 has been shown to reduce the infiltration of immune cells, such as T-lymphocytes and macrophages, into the liver, which play a key role in inflammation and injury. [, , ] It also appears to modulate the expression of cell adhesion molecules like leukocyte function-associated antigen-1 (LFA-1) on these cells, further hindering their migration to the liver. []
- Regulate inflammatory mediators: SY-640 has demonstrated an ability to regulate the levels of key inflammatory mediators involved in liver injury. It inhibits the elevation of serum tumor necrosis factor-alpha (TNF-α), a cytokine heavily implicated in liver damage, in models of Propionibacterium acnes and lipopolysaccharide-induced liver injury. [, ] Furthermore, SY-640 influences nitric oxide (NO) production, showing a complex interplay where it appears to suppress NO release from macrophages (potentially contributing to reduced toxicity) while enhancing plasma NO levels (potentially promoting beneficial effects). [, , ]
Q2: How does SY-640 interact with Benzo(a)pyrene metabolism and its binding to DNA?
A2: SY-640 demonstrates a protective effect against the carcinogenic potential of Benzo(a)pyrene (BP). [] It inhibits the covalent binding of BP to mouse hepatocyte nuclear DNA both in vitro and in vivo. [] This effect is attributed to several factors:
- Modulation of Cytochrome P450: SY-640 has been observed to influence cytochrome P450 activity, a key enzyme system involved in the metabolic activation of many carcinogens, including BP. While it increases liver microsomal cytochrome P-450 content after repeated administration, it acutely inhibits aminopyrine demethylase activity (a marker of P450 activity) both in vivo and in vitro. [] This suggests a complex interaction with P450, potentially influencing specific isoforms involved in BP bioactivation.
- Metabolic Intermediate Complex Formation: SY-640 forms a metabolic-intermediate (MI) complex with NADPH-reduced mouse liver microsomes. [] This interaction could potentially interfere with the binding of BP to the active site of cytochrome P450, hindering its metabolic activation into reactive intermediates that bind DNA.
Q3: Are there any studies on the pharmacokinetics of SY-640?
A3: While the provided abstracts do not provide detailed pharmacokinetic data, they offer some insights:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2798381.png)
![2-amino-4-[4-(benzyloxy)phenyl]-6-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}pyridine-3,5-dicarbonitrile](/img/structure/B2798383.png)
![N-{5-[(3,4-Dichlorophenyl)methyl]-1,3-thiazol-2-YL}-2-nitrobenzamide](/img/structure/B2798384.png)
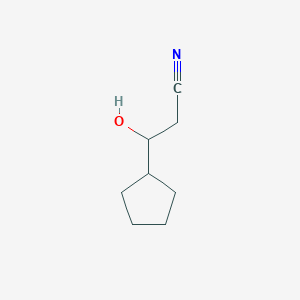
![(E)-3-[3-bromo-4-[2-(dimethylamino)-2-oxoethoxy]-5-ethoxyphenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2798389.png)
![2-methoxy-5-[4-(4-methylphenyl)piperazine-1-carbonyl]pyrimidine](/img/structure/B2798390.png)
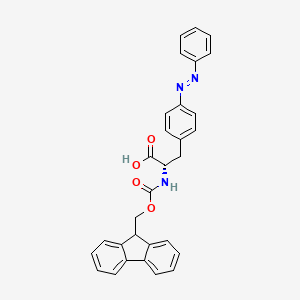
![(1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol](/img/structure/B2798396.png)
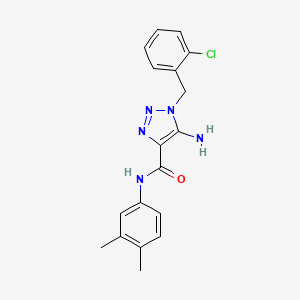
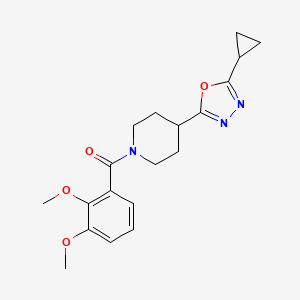
![2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(3-chloro-4-fluorophenyl)methyl]acetamide](/img/structure/B2798399.png)
![6-Cyclopropyl-2-({1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2798401.png)

![1-[4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B2798404.png)
